(2E)-Dehydro Propafenone Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-Dehydro Propafenone Hydrochloride involves the reduction of carbon-carbon double bonds using 2-phenyl-benzothiazoline as a reducing agent . This method is efficient and selective, avoiding the need for hydrogen and noble metals, making it suitable for industrial production .

Industrial Production Methods

In industrial settings, the preparation of propafenone hydrochloride involves the use of finely grounded propafenone hydrochloride tablets mixed with a 1:1 mixture of Ora-Plus and Ora-Sweet to create an oral suspension . This method ensures the stability and accuracy of dosage administration .

Chemical Reactions Analysis

Types of Reactions

(2E)-Dehydro Propafenone Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: The reduction of carbon-carbon double bonds is a key step in its synthesis.

Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: 2-phenyl-benzothiazoline is used as a reducing agent.

Substitution: Halogenating agents like chlorine or bromine are often used.

Major Products Formed

The major products formed from these reactions include various derivatives of propafenone, which retain the core structure but exhibit different pharmacological properties.

Scientific Research Applications

(2E)-Dehydro Propafenone Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the effects of sodium channel blockers.

Medicine: It is employed in the development of new antiarrhythmic drugs.

Industry: The compound is used in the formulation of oral suspensions for pediatric patients with arrhythmias.

Mechanism of Action

The primary mechanism of action of (2E)-Dehydro Propafenone Hydrochloride involves the inhibition of sodium channels in cardiac muscle cells . This inhibition reduces the influx of sodium ions, leading to decreased excitability and stabilization of the cardiac membrane . The compound also exhibits beta-adrenergic blocking activity, which can cause bradycardia and bronchospasm .

Comparison with Similar Compounds

Similar Compounds

Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.

Metoprolol: A beta-blocker used to manage arrhythmias but with a different mechanism of action.

Xarelto (rivaroxaban): An anticoagulant used for similar clinical indications but with a different pharmacological profile.

Uniqueness

(2E)-Dehydro Propafenone Hydrochloride is unique due to its dual action as a sodium channel blocker and a beta-adrenergic blocker . This dual action provides a broader spectrum of activity in managing arrhythmias compared to other class 1C agents .

Properties

Molecular Formula |

C21H26ClNO3 |

|---|---|

Molecular Weight |

375.9 g/mol |

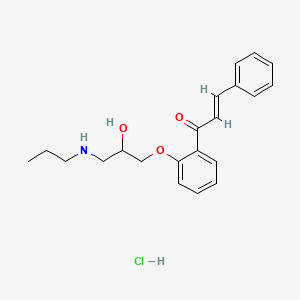

IUPAC Name |

(E)-1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one;hydrochloride |

InChI |

InChI=1S/C21H25NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-13,18,22-23H,2,14-16H2,1H3;1H/b13-12+; |

InChI Key |

ZEEAPJXCYWUQND-UEIGIMKUSA-N |

Isomeric SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O.Cl |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.